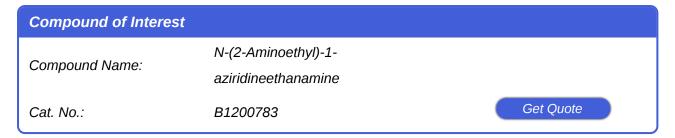


Discovery and history of N-(2-Aminoethyl)-1aziridineethanamine

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An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine

This guide provides a comprehensive overview of the discovery, history, and core scientific data related to **N-(2-Aminoethyl)-1-aziridineethanamine**, a molecule of interest for its potential therapeutic applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

N-(2-Aminoethyl)-1-aziridineethanamine was first identified and described in the scientific literature in a 2004 publication titled "Structure-Based Discovery of a Novel Angiotensin-Converting Enzyme 2 Inhibitor".[1] The discovery was the result of an in silico molecular docking screening of approximately 140,000 small molecules aimed at identifying inhibitors of Angiotensin-Converting Enzyme 2 (ACE2).[1] This enzyme was recognized as a critical therapeutic target for cardiovascular diseases and as the functional receptor for the Severe Acute Respiratory Syndrome (SARS) coronavirus.[1][2][3] The initial research highlighted its potential as a lead compound for developing treatments for hypertension and for controlling SARS infections.[1]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of **N-(2-Aminoethyl)-1-aziridineethanamine**.



Property	Value	Source	
IUPAC Name	N'-[2-(aziridin-1- yl)ethyl]ethane-1,2-diamine	PubChem	
Molecular Formula	C6H15N3	PubChem[2]	
Molecular Weight	129.20 g/mol	PubChem[2]	
CAS Number	23435-23-6	PubChem	
Synonyms	N-(2-Aminoethyl)-1- aziridineethanamine, K93WMR7E2S, UNII- K93WMR7E2S, NSC 174041	PubChem[2]	
XLogP3	-1.3	PubChem[2]	
Monoisotopic Mass	129.126597491 Da	PubChem[2]	

Synthesis

The initial discovery of **N-(2-Aminoethyl)-1-aziridineethanamine** was through computational screening of a large library of existing small molecules.[1] While the seminal 2004 paper focuses on its biological activity, the synthesis of related aziridine compounds has been described. For instance, N-(2-aminoethyl)aziridine has been formed as a ligand through a metal-induced "aziridine dimerization" process.[4] A general approach for synthesizing similar compounds involves the reaction of ethylenediamine with an aziridine-containing reactant.[2] However, a specific, detailed experimental protocol for the synthesis of **N-(2-Aminoethyl)-1-aziridineethanamine** is not provided in the primary literature describing its discovery and activity.

Mechanism of Action

The primary mechanism of action of **N-(2-Aminoethyl)-1-aziridineethanamine** is the inhibition of Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3]

4.1. Impact on the Renin-Angiotensin System (RAS)



ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), where it counterbalances the effects of Angiotensin-Converting Enzyme (ACE). ACE2 metabolizes Angiotensin II, a potent vasoconstrictor, to Angiotensin-(1-7), which has vasodilatory and cardioprotective effects. By inhibiting ACE2, **N-(2-Aminoethyl)-1-aziridineethanamine** can modulate the activity of the RAS, which is a critical pathway in the regulation of blood pressure and cardiovascular function.[3] This mechanism underlies its potential for the treatment of cardiovascular diseases. [2][3]

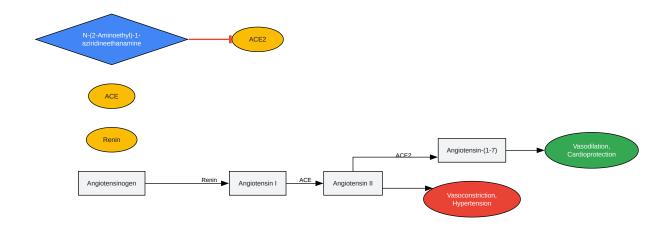
4.2. Inhibition of SARS-Coronavirus Entry

ACE2 also serves as the primary receptor for the spike (S) protein of the SARS coronavirus (SARS-CoV). The binding of the viral S protein to ACE2 is the first and most critical step in viral entry into host cells. **N-(2-Aminoethyl)-1-aziridineethanamine** has been shown to inhibit the SARS-CoV S protein-mediated cell fusion.[1] It is proposed that the binding of this inhibitor to ACE2 induces a conformational change that prevents the interaction with the viral spike protein, thereby blocking viral entry.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures related to **N- (2-Aminoethyl)-1-aziridineethanamine**.

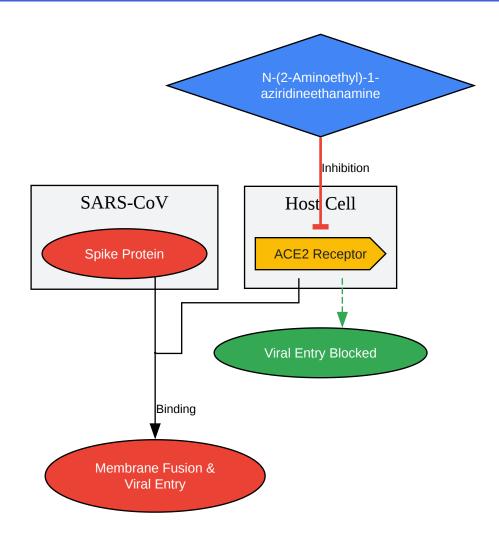




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Caption: The Renin-Angiotensin System and the inhibitory role of **N-(2-Aminoethyl)-1-aziridineethanamine**.





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Caption: Mechanism of SARS-CoV entry inhibition by **N-(2-Aminoethyl)-1- aziridineethanamine**.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of **N-(2-Aminoethyl)-1-aziridineethanamine**.

Table 1: ACE2 Inhibition

Compound	Assay Type	IC50	Source
N-(2-Aminoethyl)-1- aziridineethanamine	Enzymatic Assay	~10 µM (estimated)	H.M. et al., 2004[1]



Note: The IC50 value is estimated from the dose-response curve presented in the 2004 publication.[1]

Table 2: Antiviral Activity

Compound	Assay Type	Effect	Source
N-(2-Aminoethyl)-1- aziridineethanamine	Cell-Cell Fusion Assay	Effective inhibition of SARS-CoV S-protein-mediated cell fusion	H.M. et al., 2004[1]

Note: A specific EC50 value for the antiviral activity was not reported in the initial discovery paper.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of **N-(2-Aminoethyl)-1-aziridineethanamine**'s activity.[1]

7.1. ACE2 Enzymatic Inhibition Assay

- Objective: To determine the inhibitory effect of N-(2-Aminoethyl)-1-aziridineethanamine on the enzymatic activity of ACE2.
- Materials:
 - Recombinant human ACE2
 - Fluorogenic peptide substrate: (7-methoxycoumarin-4-yl)acetyl-Ala-Pro-Lys(2,4-dinitrophenyl)-OH
 - N-(2-Aminoethyl)-1-aziridineethanamine (NAAE)
 - Assay buffer: 100 mmol/L Tris-HCl, pH 7.5, containing 600 mmol/L NaCl and 10 μmol/L
 ZnCl2
 - 96-well microplates



Fluorometer

Procedure:

- The ACE2 enzyme is incubated with varying concentrations of NAAE in the assay buffer for 20 minutes at room temperature.
- The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate.
- The reaction mixture is incubated for 30-60 minutes at 37°C.
- The fluorescence intensity is measured using a fluorometer with an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
- The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (enzyme and substrate without inhibitor).
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

7.2. SARS-CoV Spike Protein-Mediated Cell-Cell Fusion Assay

- Objective: To assess the ability of N-(2-Aminoethyl)-1-aziridineethanamine to block the fusion of cells expressing the SARS-CoV spike protein with cells expressing the ACE2 receptor.
- Materials:
 - CHO cells (or other suitable host cells)
 - Expression vector for full-length SARS-CoV spike protein
 - Expression vector for human ACE2
 - Cell labeling dyes (e.g., Calcein AM and Dil)
 - N-(2-Aminoethyl)-1-aziridineethanamine (NAAE)
 - Cell culture medium



Fluorescence microscope

Procedure:

- One population of CHO cells is transfected with the SARS-CoV spike protein expression vector and labeled with a green fluorescent dye (e.g., Calcein AM). These are the "effector" cells.
- A second population of CHO cells is transfected with the human ACE2 expression vector and labeled with a red fluorescent dye (e.g., Dil). These are the "target" cells.
- The target cells are pre-incubated with varying concentrations of NAAE for a specified period.
- The effector cells are then co-cultured with the treated target cells.
- Cell-cell fusion is indicated by the appearance of yellow fluorescence, resulting from the merging of the green and red dyes within fused cells (syncytia).
- The number and size of syncytia are quantified using fluorescence microscopy.
- The inhibitory effect of NAAE is determined by the reduction in syncytia formation compared to the untreated control.

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